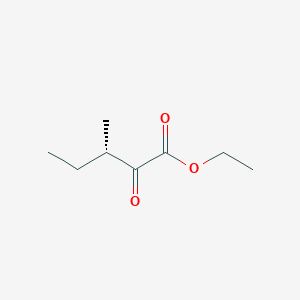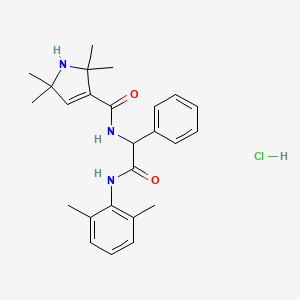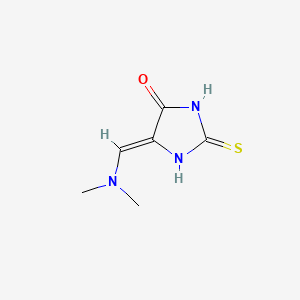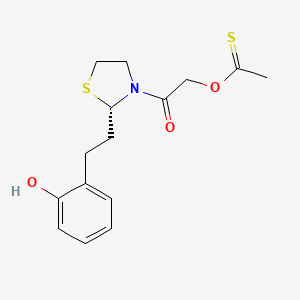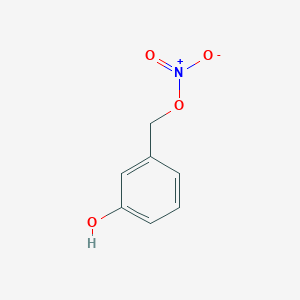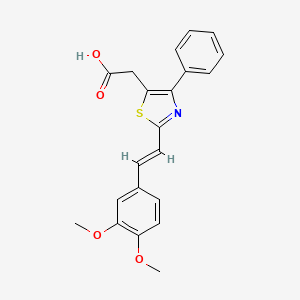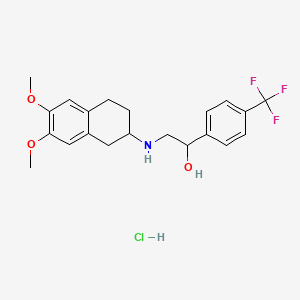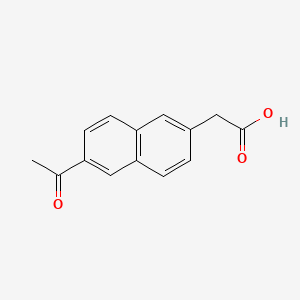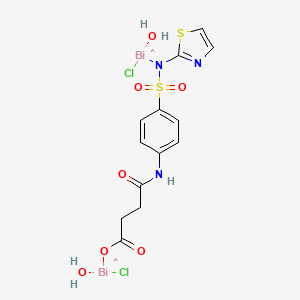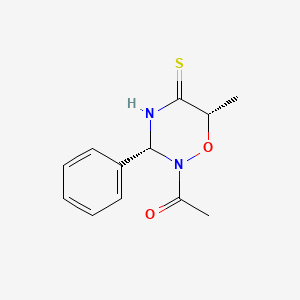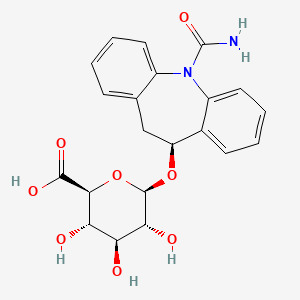
Eslicarbazepine glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eslicarbazepine glucuronide is a metabolite of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate is rapidly converted in the body to its active metabolite, eslicarbazepine, which is further metabolized to this compound. This compound is excreted mainly through the kidneys and plays a crucial role in the pharmacokinetics of eslicarbazepine acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine glucuronide involves the glucuronidation of eslicarbazepine. This process typically occurs in the liver, where eslicarbazepine is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions for this enzymatic process include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions to facilitate the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound is not commonly performed as it is primarily a metabolic product formed in vivo. the production of eslicarbazepine acetate, the precursor to this compound, involves several steps, including the acetylation of eslicarbazepine. The process includes the use of solvents, catalysts, and purification steps to ensure the final product’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Eslicarbazepine glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process is a phase II metabolic reaction, where eslicarbazepine is conjugated with glucuronic acid to form this compound .
Common Reagents and Conditions: The common reagents used in the glucuronidation process include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically involve a physiological pH of around 7.4 and a temperature of approximately 37°C to mimic the conditions in the human liver .
Major Products Formed: The major product formed from the glucuronidation of eslicarbazepine is this compound. This compound is more water-soluble than its precursor, facilitating its excretion through the kidneys .
Applications De Recherche Scientifique
Eslicarbazepine glucuronide has several scientific research applications, particularly in pharmacokinetics and drug metabolism studies. Researchers study this compound to understand the metabolic pathways and excretion mechanisms of eslicarbazepine acetate. Additionally, it is used in studies to evaluate the safety and efficacy of eslicarbazepine acetate in treating epilepsy and other neurological disorders .
Mécanisme D'action
Eslicarbazepine glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its precursor, eslicarbazepine, exerts its effects by inhibiting voltage-gated sodium channels, stabilizing the inactivated state of these channels, and preventing repetitive neuronal firing. This action helps to control seizures in patients with epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to eslicarbazepine glucuronide include carbamazepine glucuronide and oxcarbazepine glucuronide. These compounds are also metabolites of anticonvulsant drugs used to treat epilepsy .
Uniqueness: this compound is unique due to its formation from eslicarbazepine acetate, which has a distinct mechanism of action compared to other anticonvulsants. Eslicarbazepine acetate is known for its ability to be administered once daily and its lower potential for drug-drug interactions, making it a favorable option for patients with partial-onset seizures .
Propriétés
Numéro CAS |
104746-02-3 |
|---|---|
Formule moléculaire |
C21H22N2O8 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14-,15-,16-,17+,18-,20+/m0/s1 |
Clé InChI |
CMBFCYCIYDPVRG-YKPCMBIXSA-N |
SMILES isomérique |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


